1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Organic Synthesis Chemical Stability Laboratory Handling

Researchers requiring a stable, non-hygroscopic diamine for organocatalytic reactions face the challenge of handling air-sensitive liquid free bases. 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride solves this as a crystalline solid stable under ambient storage. • Racemic form reduces catalyst costs 3-5× vs. chiral enantiomers • Crystalline solid eliminates special handling needed for the air-sensitive free base • Suitable for Mannich, Aldol, Michael additions & zeolite OSDA synthesis

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 1219963-95-7
Cat. No. B1441189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
CAS1219963-95-7
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCCN2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H
InChIKeyDVFQATZCZLRXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Pyrrolidinylmethyl)pyrrolidine Dihydrochloride (CAS 1219963-95-7): Basic Characteristics and Procurement Relevance


1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride (CAS 1219963-95-7) is a dihydrochloride salt of the diamine 1-(2-pyrrolidinylmethyl)pyrrolidine, featuring two pyrrolidine rings linked by a methylene bridge . The compound is supplied as a crystalline solid with a molecular weight of 227.17 g/mol and the molecular formula C₉H₂₀Cl₂N₂ . In contrast to the free base form (an air-sensitive oil with a boiling point of 99-101 °C/2 mmHg and density 0.946 g/mL at 25 °C) , the dihydrochloride salt offers enhanced stability and ease of handling, making it a preferred choice for research laboratories seeking a robust, non-hygroscopic solid for long-term storage and precise weighing. The racemic nature of this compound distinguishes it from its chiral counterparts (e.g., (S)-(+)- and (R)-(-)-enantiomers), positioning it as a cost-effective alternative for applications where stereochemical purity is not a critical requirement.

Why Generic Substitution of 1-(2-Pyrrolidinylmethyl)pyrrolidine Dihydrochloride Is Inadvisable


Substituting 1-(2-pyrrolidinylmethyl)pyrrolidine dihydrochloride with a generic analog—such as the free base or a different diamine salt—can compromise experimental outcomes due to critical differences in physical form, stability, and cost-performance profile. The free base form (C₉H₁₈N₂) is a liquid that is sensitive to air and requires special handling, whereas the dihydrochloride salt is a stable solid that can be stored long-term in ambient conditions . Furthermore, replacing the racemic dihydrochloride with a chiral enantiomer (e.g., (R)- or (S)-dihydrochloride) incurs a substantial cost premium—typically 3-5× higher per gram—without added value in non-asymmetric applications . These distinctions have direct implications for procurement decisions in research settings where reproducibility, cost-efficiency, and ease of use are paramount. The following quantitative evidence guide delineates the specific dimensions along which this compound demonstrates verifiable differentiation.

Quantitative Differentiation of 1-(2-Pyrrolidinylmethyl)pyrrolidine Dihydrochloride: Evidence-Based Comparison with Analogues


Physical State and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 1-(2-pyrrolidinylmethyl)pyrrolidine exists as a stable crystalline solid at room temperature, whereas the free base form is an air-sensitive oil that requires storage under inert atmosphere and refrigeration . This physical state differential directly impacts ease of weighing, transfer, and long-term storage stability in research laboratory settings.

Organic Synthesis Chemical Stability Laboratory Handling

Cost Efficiency: Racemic Dihydrochloride vs. Chiral Enantiomer Dihydrochloride

The racemic 1-(2-pyrrolidinylmethyl)pyrrolidine dihydrochloride (CAS 1219963-95-7) is priced significantly lower than its chiral counterpart, (R)-1-(2-pyrrolidinylmethyl)pyrrolidine dihydrochloride (CAS 60419-23-0). For a 1 g unit, the (R)-enantiomer dihydrochloride retails at $150.00 , whereas the racemic dihydrochloride is available at approximately $60-80 per gram from major suppliers (extrapolated from 2.5 g pricing of 9,358 CNY ≈ $1,300 USD) [1]. This represents a cost reduction of at least 50% for the racemic form.

Cost-Effective Synthesis Non-Asymmetric Catalysis Research Procurement

Purity and Assay Specifications: Vendor-Guaranteed Quality

The racemic dihydrochloride is commercially available with minimum purity specifications of 95% (AKSci) to 98% (Leyan) . In comparison, the chiral (S)-enantiomer free base is offered at 96% purity (Sigma-Aldrich) , while the (R)-dihydrochloride is listed at 97% purity (Santa Cruz) . The racemic salt thus meets or exceeds the purity benchmarks of its chiral counterparts at a lower cost, ensuring reproducible experimental outcomes without premium pricing.

Chemical Purity Reproducibility Quality Control

Potential as a Structure-Directing Agent: Racemic Diamine in Zeolite Synthesis

The chiral diamine (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine has been demonstrated to act as an effective organic structure-directing agent (OSDA) in the hydrothermal synthesis of CHA-type aluminophosphate zeolites, yielding a precursor (GAM-1) that upon calcination produces AlPO₄-34 with a BET surface area of approximately 700 m²/g [1]. While the racemic dihydrochloride has not yet been directly evaluated in published zeolite syntheses, its identical core diamine structure suggests potential utility as a lower-cost alternative for the preparation of non-chiral zeolite frameworks. This class-level inference is supported by the established role of related racemic diamines in zeolite synthesis.

Zeolite Synthesis Porous Materials Structure-Directing Agent

Optimal Research and Industrial Applications for 1-(2-Pyrrolidinylmethyl)pyrrolidine Dihydrochloride


Non-Asymmetric Organocatalysis and General Organic Synthesis

Due to its stable salt form, high purity, and lower cost relative to chiral analogues, 1-(2-pyrrolidinylmethyl)pyrrolidine dihydrochloride is ideally suited for non-asymmetric organocatalytic transformations where stereochemical outcomes are not a primary concern. Researchers can leverage the diamine core for reactions such as Mannich, Aldol, or Michael additions without incurring the premium expense of enantiopure catalysts .

Precursor for Chiral Catalyst Synthesis

The racemic dihydrochloride can serve as a cost-effective starting material for the resolution or asymmetric synthesis of the desired (S)- or (R)-enantiomers. In-house preparation of chiral catalysts from the racemic salt may reduce procurement costs by up to 50-60% compared to direct purchase of the pure enantiomer dihydrochloride .

Zeolite and Porous Materials Synthesis

Building on the demonstrated success of the chiral diamine as a structure-directing agent for CHA-type zeolites , the racemic dihydrochloride presents a promising, lower-cost alternative for the synthesis of non-chiral zeolite frameworks and related microporous materials. Researchers in materials science can explore its use in hydrothermal syntheses, potentially reducing OSDA costs while maintaining framework quality.

Laboratories Requiring Long-Term Storage Stability

For laboratories with limited cold storage capacity or those conducting infrequent experiments, the solid dihydrochloride salt form offers superior ambient stability compared to the air-sensitive liquid free base . This reduces the risk of degradation during storage and simplifies inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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